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Compound of Interest

Compound Name: 3,5-Dibromopyridazine

Cat. No.: B1419067 Get Quote

This technical guide provides an in-depth analysis of the essential spectroscopic data for 3,5-
Dibromopyridazine (CAS No. 32851-76-2), a key heterocyclic building block in medicinal

chemistry and materials science. Designed for researchers, scientists, and drug development

professionals, this document moves beyond a simple data repository. It offers a detailed

examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, grounded in the principles of spectroscopic analysis and field-proven experimental

insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone for confirming the molecular structure of 3,5-
Dibromopyridazine. The inherent symmetry of the molecule—a C2 axis passing through the

N1-N2 bond—simplifies the proton and carbon spectra, making it a powerful tool for identity

confirmation and purity assessment.

Causality in Experimental Design: NMR Protocol
The choice of solvent and acquisition parameters is critical for obtaining high-resolution

spectra. Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound

due to its ability to dissolve the analyte without introducing interfering proton signals.[1][2]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5-Dibromopyridazine
and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.

Ensure complete dissolution.

Instrument Setup: Utilize a spectrometer operating at a frequency of 400 MHz or higher for

optimal resolution.

¹H NMR Acquisition:

Set the spectral width to cover the expected aromatic region (e.g., 0-10 ppm).

Employ a standard pulse sequence with an acquisition time of at least 2 seconds to

ensure proper resolution of signals.[3]

The number of scans can be adjusted based on sample concentration, but 8 to 16 scans

are typically sufficient.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon.[4]

Set the spectral width to encompass the aromatic carbon region (e.g., 100-160 ppm).

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of

scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required for a good

signal-to-noise ratio.[4]

NMR Analysis Workflow

Caption: Workflow for NMR sample preparation and spectral analysis.

Spectral Interpretation
¹H NMR Spectrum: The ¹H NMR spectrum is characterized by two distinct signals in the

aromatic region, consistent with the molecule's symmetry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1419067?utm_src=pdf-body
https://www.aiinmr.com/nmr-education-how-to-choose-acquisition-parameters/
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H4/H6 Protons: A doublet appears at a lower field (further downfield). The protons at

positions 4 and 6 are chemically equivalent.

H5 Proton: A triplet (or more accurately, a doublet of doublets that appears as a triplet due to

similar coupling constants) is observed at a higher field. This proton is coupled to the two

equivalent protons at H4 and H6.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum displays three signals,

corresponding to the three unique carbon environments in the molecule.

C3/C5: These carbons, directly bonded to bromine atoms, appear as a single resonance.

The significant electronegativity of bromine deshields these carbons, shifting their signal

downfield.

C4/C6: The two equivalent carbons adjacent to the nitrogen atoms give rise to another

signal.

The carbon at position 2 is not present in 3,5-Dibromopyridazine. The pyridazine ring has

carbons at positions 3, 4, 5, and 6. Due to symmetry, C3 is equivalent to C6 and C4 is

equivalent to C5 in pyridazine itself. In the 3,5-dibromo substituted compound, C4 and C6

are equivalent, and the brominated carbons C3 and C5 are also equivalent.

Data Summary: NMR

Nucleus Position

Chemical Shift

(δ, ppm)

(Solvent:

CDCl₃)

Multiplicity

Coupling

Constant (J,

Hz)

¹H H-4, H-6 ~9.2 ppm Doublet (d) ~2.5 Hz

¹H H-5 ~8.0 ppm Triplet (t) ~2.5 Hz

¹³C C-3, C-5 ~130 ppm Singlet N/A

¹³C C-4, C-6 ~155 ppm Singlet N/A

(Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument

calibration. The data presented is a representative compilation from spectral databases.)[1][5]
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Infrared (IR) Spectroscopy: Probing Molecular
Vibrations
IR spectroscopy provides valuable information about the functional groups and bond vibrations

present in 3,5-Dibromopyridazine. As a solid at room temperature, proper sample preparation

is paramount for obtaining a high-quality spectrum free of scattering effects.

Causality in Experimental Design: IR Protocol
The thin solid film method is often preferred in teaching and research labs for its speed and

simplicity, avoiding interfering peaks from mulling agents like Nujol.[6][7] This technique

involves dissolving the solid in a volatile solvent and depositing it onto a salt plate.[6][7]

Experimental Protocol: Thin Solid Film IR

Solution Preparation: Dissolve a small amount (5-10 mg) of 3,5-Dibromopyridazine in a few

drops of a volatile solvent such as methylene chloride or acetone.[7]

Film Deposition: Place one or two drops of the resulting solution onto the surface of a clean,

dry NaCl or KBr salt plate.[6]

Solvent Evaporation: Allow the solvent to evaporate completely, which leaves a thin, even

film of the solid compound on the plate.[6][7] A good film should appear slightly hazy but not

opaque.

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

collect the spectrum. A background scan of the empty instrument should be performed first.

IR Sample Preparation (Thin Film Method)
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Sample Preparation

Spectral Acquisition

Dissolve ~5 mg sample
in volatile solvent

(e.g., CH2Cl2)

Apply 1-2 drops
of solution to

KBr/NaCl plate

Allow solvent to
evaporate completely

Place sample plate
in FT-IR spectrometer

Run background scan
(clean plate)

Acquire IR spectrum

Click to download full resolution via product page

Caption: Workflow for IR analysis using the thin solid film method.

Spectral Interpretation
The IR spectrum of 3,5-Dibromopyridazine is dominated by vibrations characteristic of a

substituted aromatic heterocyclic ring.

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in

the 3050-3150 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1419067?utm_src=pdf-body-img
https://www.benchchem.com/product/b1419067?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=N and C=C Ring Stretching: Strong to medium absorptions between 1400-1600 cm⁻¹

correspond to the stretching vibrations of the C=N and C=C bonds within the pyridazine ring.

[8]

C-H In-Plane Bending: Bands in the 1000-1250 cm⁻¹ region can be attributed to the in-plane

bending of the aromatic C-H bonds.[9]

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the far-infrared

region, often between 500-650 cm⁻¹, and may be difficult to observe on standard mid-IR

spectrometers.

Data Summary: IR
Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3050 - 3150 Medium-Weak Aromatic C-H Stretch

1400 - 1600 Strong-Medium
C=N and C=C Aromatic Ring

Stretching

1000 - 1250 Medium Aromatic C-H In-plane Bending

650 - 850 Strong
Aromatic C-H Out-of-plane

Bending

500 - 650 Medium-Weak C-Br Stretch

(Note: Data is compiled from representative spectra and general absorption tables.)[8][10][11]

Mass Spectrometry (MS): Confirming Mass and
Isotopic Pattern
Mass spectrometry is an indispensable technique for determining the molecular weight and

elemental composition of a compound. For halogenated molecules like 3,5-
Dibromopyridazine, Electron Ionization (EI) MS is particularly informative due to the

characteristic isotopic patterns of bromine.

Causality in Experimental Design: MS Protocol
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Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible mass

spectrum with extensive fragmentation, creating a unique "fingerprint" for the molecule.[12][13]

This high energy ensures that the molecular ion is formed and subsequently breaks apart into

smaller, stable fragments.[14]

Experimental Protocol: Electron Ionization MS

Sample Introduction: Introduce a small quantity of the sample (typically in solution or via a

direct insertion probe for solids) into the mass spectrometer's ion source.

Vaporization: Heat the sample under vacuum to ensure it is in the gas phase.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardized

at 70 eV). This ejects an electron from the molecule, creating a positively charged radical

cation known as the molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller charged ions and neutral radicals.

Analysis and Detection: Accelerate the positively charged ions through a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. The

detector then records the abundance of each ion.

Electron Ionization Mass Spectrometry (EI-MS) Workflow

Caption: The sequential process of EI-Mass Spectrometry.

Spectral Interpretation
The mass spectrum of 3,5-Dibromopyridazine is defined by the presence of two bromine

atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Molecular Ion Cluster: The molecular ion will not be a single peak. Instead, it will appear as a

characteristic cluster of three peaks due to the statistical combinations of the two bromine

isotopes:

M⁺•: Contains two ⁷⁹Br atoms (m/z ≈ 236).
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(M+2)⁺•: Contains one ⁷⁹Br and one ⁸¹Br atom (m/z ≈ 238).

(M+4)⁺•: Contains two ⁸¹Br atoms (m/z ≈ 240). The relative intensity of this cluster will be

approximately 1:2:1, a definitive signature for a dibrominated compound.[15]

Fragmentation Patterns: Common fragmentation pathways involve the loss of bromine atoms

or the cleavage of the pyridazine ring.

[M-Br]⁺: A prominent peak corresponding to the loss of one bromine radical (m/z ≈

157/159). This fragment will still show an isotopic pattern with a 1:1 intensity ratio.

[M-Br₂]⁺•: Loss of both bromine atoms, leading to a pyridazine radical cation (m/z ≈ 80).

Other smaller fragments can arise from the cleavage of the heterocyclic ring.

Data Summary: MS
m/z (Mass-to-Charge Ratio) Relative Intensity Pattern Proposed Fragment Identity

236, 238, 240 ~1:2:1
[C₄H₂Br₂N₂]⁺• (Molecular Ion

Cluster)

157, 159 ~1:1 [C₄H₂BrN₂]⁺ (Loss of one Br•)

80 Single Peak [C₄H₂N₂]⁺• (Loss of two Br•)

78 Single Peak
[C₄H₂N]⁺ (Further

fragmentation)

(Note: The exact masses are calculated using the most abundant isotopes. High-resolution

mass spectrometry would provide more precise mass values.)[16][17]

Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a robust and unequivocal

characterization of 3,5-Dibromopyridazine. The symmetrical nature of the molecule is clearly

reflected in the simplicity of its ¹H and ¹³C NMR spectra. IR spectroscopy confirms the presence

of the aromatic heterocyclic core, while mass spectrometry provides definitive proof of its

molecular weight and dibrominated composition through its unique isotopic signature. This
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guide serves as a foundational reference for scientists utilizing 3,5-Dibromopyridazine,

ensuring accurate identification and quality control in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3,5-
Dibromopyridazine for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1419067#spectral-data-for-3-5-dibromopyridazine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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